An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-amino-N-(4-bromophenyl)acetamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-amino-N-(4-bromophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N-(4-bromophenyl)acetamide (CAS No. 36847-83-3), a substituted acetamide with significant potential as a versatile building block in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes available information, provides expert analysis of its predicted spectral characteristics, outlines a robust synthetic protocol, and discusses its potential applications based on the established bioactivity of related aminophenyl acetamide scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction and Strategic Importance
N-aryl acetamides are a cornerstone of many pharmacologically active molecules, valued for their metabolic stability and ability to participate in hydrogen bonding with biological targets. The title compound, 2-amino-N-(4-bromophenyl)acetamide, integrates several key functional groups that make it a particularly attractive intermediate for synthetic diversification. The primary amino group offers a nucleophilic site for further derivatization, the acetamide linkage provides structural rigidity and hydrogen bonding capabilities, and the bromine atom on the phenyl ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This trifecta of functionality allows for the systematic exploration of chemical space, a critical activity in modern drug discovery.
Derivatives of aminophenyl amides have shown significant promise as anticancer agents and enzyme inhibitors, underscoring the potential of this scaffold in developing novel therapeutics.[1][2][3][4]
Molecular Structure and Physicochemical Properties
The fundamental identity and key properties of 2-amino-N-(4-bromophenyl)acetamide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-amino-4-bromophenyl)acetamide | - |
| CAS Number | 36847-83-3 | |
| Molecular Formula | C₈H₉BrN₂O | |
| Molecular Weight | 229.08 g/mol | |
| Physical Form | Solid (Predicted) | |
| Purity (Typical) | ≥95% | |
| XLogP3 (Predicted) | 1.4 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
The hydrochloride salt of this compound is also commercially available, with the molecular formula C₈H₉BrN₂O·HCl and a molecular weight of 265.53 g/mol .[5]
Caption: Chemical structure of 2-amino-N-(4-bromophenyl)acetamide.
Proposed Synthesis and Mechanistic Considerations
A robust and scalable synthesis of 2-amino-N-(4-bromophenyl)acetamide can be achieved via the acetylation of 4-bromo-1,2-diaminobenzene. This approach is analogous to established protocols for the synthesis of similar N-substituted acetamides.[6]
Synthetic Workflow
The proposed synthesis involves the selective N-acetylation of one of the amino groups of the starting diamine using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a mild base.
Caption: Proposed experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1,2-diaminobenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
To a solution of 4-bromo-1,2-diaminobenzene (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane, cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-amino-N-(4-bromophenyl)acetamide.
Causality of Experimental Choices: The use of pyridine acts as a mild base to neutralize the HCl byproduct of the acylation, preventing protonation of the starting amine which would render it unreactive. Dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve both the starting materials and the product. A controlled, dropwise addition of acetyl chloride at low temperature is crucial to manage the exothermic reaction and to favor mono-acetylation over di-acetylation.
Spectroscopic and Analytical Characterization (Predicted)
While dedicated experimental spectra for 2-amino-N-(4-bromophenyl)acetamide are not widely published, a detailed analysis based on fundamental principles and comparison with structurally similar compounds allows for a reliable prediction of its spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the primary amine protons, and the acetyl methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Amide (NH ) | ~8.0 - 8.5 | Broad Singlet | 1H | Amide protons are typically deshielded and often appear as a broad signal. In N-(4-bromophenyl)acetamide, this proton appears at ~10.1 ppm in DMSO-d₆.[7] The ortho-amino group may slightly alter this shift. |
| Aromatic (H -3, H -5, H -6) | ~6.8 - 7.6 | Multiplet | 3H | The aromatic region will be complex due to the electronic effects of the -NH₂, -Br, and -NHAc substituents. The amino group will cause an upfield shift (shielding) of ortho/para protons, while the bromine and acetamide groups are deactivating. |
| Amine (NH₂ ) | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of primary amine protons can vary significantly based on solvent and concentration. This is a typical range for anilines. |
| Acetyl (CH₃ ) | ~2.1 | Singlet | 3H | The methyl group protons will appear as a sharp singlet. For comparison, the acetyl protons in 4-bromophenyl acetamide are observed at 2.055 ppm in DMSO-d₆.[7][8] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Carbonyl (C =O) | ~168 - 170 | The amide carbonyl carbon is characteristic in this region. The carbonyl in N-(4-bromophenyl)acetamide appears at 168.36 ppm.[8] |
| Aromatic (C -NHAc) | ~138 - 142 | The carbon atom directly attached to the acetamide nitrogen will be deshielded. |
| Aromatic (C -NH₂) | ~145 - 150 | The carbon atom attached to the primary amino group is typically strongly deshielded. |
| Aromatic (C -Br) | ~115 - 120 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. In N-(4-bromophenyl)acetamide, this carbon is at 116.86 ppm.[8] |
| Aromatic (C -H) | ~110 - 135 | The remaining aromatic carbons will resonate in this general region, with their specific shifts influenced by the neighboring substituents. |
| Acetyl (C H₃) | ~24 - 25 | The methyl carbon of the acetyl group is expected in this upfield region, consistent with the 24.63 ppm shift seen in N-(4-bromophenyl)acetamide.[8] |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Two distinct sharp to medium peaks. |
| N-H (Amide) | 3250 - 3350 | Stretch | A single, often broad, peak. |
| C=O (Amide I) | 1650 - 1680 | Stretch | A strong, sharp absorption. This is a highly characteristic peak. |
| N-H (Amide II) | 1510 - 1550 | Bend | A strong peak, characteristic of secondary amides. |
| C-N Stretch | 1250 - 1350 | Stretch | Medium to strong absorption. |
| C-Br Stretch | 500 - 600 | Stretch | A weak to medium absorption in the fingerprint region. |
Mass Spectrometry
Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak. The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Predicted Fragmentation Pattern:
-
M⁺: The molecular ion at m/z 228 and 230.
-
Loss of acetyl group (-42): A significant fragment resulting from the cleavage of the C-N bond, leading to an ion at m/z 186/188.
-
Loss of ketene (-42): McLafferty rearrangement is possible for primary amides, though less common for N-substituted amides.[9]
-
Further fragmentation: Subsequent loss of Br or other fragments from the aromatic ring.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 2-amino-N-(4-bromophenyl)acetamide is dictated by its three primary functional groups:
-
Primary Amine: Acts as a nucleophile and can be readily alkylated, acylated, or used in the formation of heterocycles.
-
Amide: Generally stable, but can be hydrolyzed under strong acidic or basic conditions. The N-H bond can be deprotonated with a strong base.
-
Aryl Bromide: An excellent substrate for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, vinyl, or alkyne groups at the C4 position of the phenyl ring.
Applications in Drug Discovery
The 2-amino-N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications:
-
Kinase Inhibitors: The pyridine-containing analog, N-(4-Bromopyridin-2-yl)acetamide, is a known intermediate in the synthesis of kinase inhibitors, which are crucial in oncology.[6] The core structure of the title compound is suitable for elaboration into similar enzyme inhibitors.
-
Anticancer Agents: The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized to produce compounds with potent activity against sensitive and resistant cancer cell lines, inducing cell death via apoptosis and autophagy.[1][2][3]
-
TRPV1 Antagonists: 4-Aminophenyl acetamide derivatives have been explored as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drug development.[4]
The title compound serves as an ideal starting point for generating libraries of diverse compounds for screening against these and other biological targets.
Safety and Handling
-
Hazard Statements (Predicted): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
2-amino-N-(4-bromophenyl)acetamide is a high-value synthetic intermediate with considerable potential for applications in drug discovery and medicinal chemistry. Its unique combination of a nucleophilic amino group, a hydrogen-bonding amide, and a versatile aryl bromide handle makes it an ideal platform for the synthesis of diverse compound libraries. This guide provides a foundational understanding of its properties, a reliable synthetic route, and a predictive analysis of its spectral characteristics to empower researchers in leveraging this compound for the development of novel therapeutic agents.
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